N'-(3,4-dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
Description
N'-(3,4-Dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a heterocyclic compound featuring a fused triazolo-thiazole core linked to a 3,4-dimethoxyphenyl group and a 2-methylphenyl substituent. This compound belongs to a class of triazole-thiazole hybrids, which are of interest due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities inferred from structurally related analogs .
Synthesis of such compounds typically involves cyclocondensation reactions between hydrazonoyl halides and thioamides or thioureas under reflux conditions in ethanol with triethylamine as a base .
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-14-6-4-5-7-17(14)20-26-23-28(27-20)16(13-33-23)10-11-24-21(29)22(30)25-15-8-9-18(31-2)19(12-15)32-3/h4-9,12-13H,10-11H2,1-3H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUGZPUGKOZSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents. The reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired products with high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N’-(3,4-dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the suppression of tumor growth, reduction of inflammation, or inhibition of microbial growth .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Features a triazolo[3,2-b][1,3]thiazole core, which combines a 1,2,4-triazole ring fused to a 1,3-thiazole ring. This arrangement is distinct from triazolo-pyridazines or triazolo-thiadiazoles seen in analogs .
- Compound (N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide) : Contains a thiazolo[3,2-b][1,2,4]triazole core, differing in the fusion position and substituent placement (chloro and methoxy groups vs. dimethoxy and methyl groups in the target) .
- Compound (2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) : Utilizes a triazolo[4,3-b]pyridazine core, highlighting how heterocycle variations influence electronic properties and binding interactions .
Substituent Effects
Biological Activity
N'-(3,4-dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound notable for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Chemical Structure and Properties
The compound is classified as a triazolothiadiazine derivative. Its molecular formula is , and it has a molecular weight of 454.55 g/mol. The presence of methoxy groups and a thiazole moiety contributes to its varied biological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O4S |
| Molecular Weight | 454.55 g/mol |
| IUPAC Name | N'-(3,4-dimethoxyphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
| CAS Number | 895792-42-4 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation. For instance, it can bind to the active sites of enzymes like thymidylate synthase and topoisomerase II.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N'-(3,4-dimethoxyphenyl)-N-{...} | HT-29 (Colon) | 10.5 |
| N'-(3,4-dimethoxyphenyl)-N-{...} | Jurkat (Leukemia) | 8.7 |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
- Activity Spectrum : The compound's structural features enhance its ability to disrupt bacterial cell membranes or inhibit metabolic pathways.
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Anti-inflammatory Effects
In vitro studies suggest that this compound can reduce inflammatory markers in various cell types by inhibiting the production of pro-inflammatory cytokines.
- Mechanism : It may inhibit the NF-kB signaling pathway or reduce the expression of cyclooxygenase enzymes.
Case Studies
- Study on Anticancer Activity : A recent study published in MDPI demonstrated that derivatives similar to N'-(3,4-dimethoxyphenyl)-N-{...} showed promising results in inducing apoptosis in cancer cells with an IC50 value comparable to standard chemotherapeutics like cisplatin .
- Antimicrobial Efficacy : In a study focusing on antimicrobial agents against Mycobacterium tuberculosis, compounds derived from similar scaffolds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
